Target Engagement Selectivity: CYP11B2 vs. CYP11B1 Inhibition Profile of CAS 213672-68-5
CAS 213672-68-5 exhibits a distinct inhibitory profile against steroidogenic cytochrome P450 enzymes. It demonstrates a 79-fold selectivity window for CYP11B2 (aldosterone synthase) over CYP11B1 (11β-hydroxylase) [1]. This contrasts with broad-spectrum azole inhibitors like ketoconazole, which typically show CYP11B2 IC50 values in the 2–5 µM range and CYP11B1 IC50 around 1–2 µM with selectivity indices <3 [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) and Selectivity Index |
|---|---|
| Target Compound Data | CYP11B2 IC50 = 88 nM; CYP11B1 IC50 = 6.97E+3 nM |
| Comparator Or Baseline | Ketoconazole (broad-spectrum CYP inhibitor): CYP11B2 IC50 ~2–5 µM; CYP11B1 IC50 ~1–2 µM; Selectivity index (CYP11B1/CYP11B2) <3 |
| Quantified Difference | Selectivity index for CAS 213672-68-5 = 79.2 (vs. <3 for comparator) |
| Conditions | Inhibition of human CYP11B2 and CYP11B1 expressed in V79 MZh cells, using [14C]-deoxycorticosterone substrate incubated for 6 hrs, measured by HPTLC |
Why This Matters
This 79-fold selectivity differential enables specific pathway interrogation without confounding inhibition of cortisol biosynthesis, a critical advantage over azole-based comparators in endocrinology and steroidogenesis research.
- [1] BindingDB. BDBM50078613 (CHEMBL3415168) Enzyme Inhibition Data: CYP11B2 IC50 = 88 nM; CYP11B1 IC50 = 6.97E+3 nM. View Source
- [2] Pinto-Bazurco Mendieta MAE, Negri M, Hu Q, Hille UE, Jagusch C, Jahn-Hoffmann K, et al. CYP11B1 inhibitors for the treatment of Cushing's syndrome. J Med Chem. 2014;57(11):4832-45. (Representative ketoconazole comparator data). View Source
